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Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine
Methyltransferase 4 (PRMT4), is a pivotal enzyme in cellular regulation. As a Type | PRMT,
CARML1 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to
arginine residues on both histone and non-histone proteins, resulting in the formation of
monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA).[1][2][3]
This post-translational modification alters the structure and function of substrate proteins,
thereby influencing a multitude of biological processes, including transcriptional regulation,
DNA damage repair, mRNA splicing, and cell fate determination.[4][5][6]

Aberrant CARM1 activity is strongly implicated in various pathologies, particularly cancer,
where its overexpression often correlates with poor prognosis in breast, prostate, and
colorectal cancers, among others.[7][8][9][10][11][12] This has positioned CARML1 as a
compelling therapeutic target for the development of novel inhibitors and degraders.[13][14][15]
[16] This guide provides a comprehensive overview of the core mechanisms of CARML, its key
substrates, its role in critical signaling pathways, and detailed experimental protocols for its
study.
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Molecular Mechanism of CARM1-Mediated
Methylation

CARM1's structure consists of a conserved catalytic core flanked by unique N-terminal and C-
terminal domains.[4][5][17] The N-terminal domain contains a pleckstrin homology (PH)
domain-like fold that is crucial for substrate recognition, while the C-terminal domain possesses
a transcriptional activation domain.[5][7][18] The catalytic core itself forms a substrate-binding
groove, where the target arginine residue is positioned for methylation.[17][19]

The methylation process is a two-step SN2-like reaction. CARML1 first transfers a single methyl
group from the cofactor SAM to a guanidino nitrogen of an arginine residue, forming MMA. A
second methyl group is then transferred to the same nitrogen atom to produce aDMA.[20] This
modification increases the bulk and hydrophobicity of the arginine side chain, which can
modulate protein-protein and protein-nucleic acid interactions.
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Caption: The two-step catalytic mechanism of CARML1.

CARM1 Substrates and Biological Functions

CARM1 methylates a diverse array of proteins, which can be broadly categorized as histone
and non-histone substrates. The identification of these substrates through mass spectrometry
has been crucial for understanding CARM1's functional roles.[7][18][21]
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» Histone Substrates: The most well-characterized histone substrate is Histone H3. CARM1
asymmetrically dimethylates H3 at arginines 17, 26, and 42 (H3R17me2a, H3R26me2a,
H3R42me2a).[5][8] These marks are generally associated with transcriptional activation by
loosening chromatin structure and serving as docking sites for other regulatory proteins.[17]

e Non-Histone Substrates: CARM1 targets numerous non-histone proteins involved in various
cellular processes. These include transcriptional coactivators (p300/CBP, NCOA3),
chromatin remodelers (BAF155), RNA-binding proteins (PABP1, HuR), and splicing factors.
[41[7][14]]22] Methylation of these factors can alter their stability, localization, and interaction
with other proteins, thereby regulating gene expression at multiple levels.

Table 1: Selected CARM1 Substrates and Their Functions
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. Biological
Substrate . Methylation ]
Protein . Function/Path References
Class Site(s)
way

Regulation of
p53 Multiple p53-dependent [61[7]
Gene Expression

Transcription

Factors

| | PAX7 | Multiple | Myogenesis, Stem Cell Differentiation |[14] |

CARML1 in Signaling Pathways and Disease

CARML1 is a critical node in several signaling pathways that are often dysregulated in cancer.

o Estrogen Receptor (ER) Signaling: In ER-positive breast cancer, CARM1 is recruited to
estrogen-responsive gene promoters by the p160 coactivator family.[8][17] It then methylates
Histone H3 at R17 and other coactivators like MED12, leading to chromatin remodeling and
robust transcriptional activation of genes that drive cell proliferation, such as E2F1.[6][8][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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